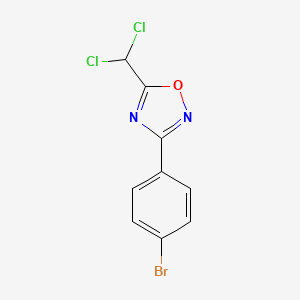

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c10-6-3-1-5(2-4-6)8-13-9(7(11)12)15-14-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRHIWCBMSLHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674981 | |

| Record name | 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-19-4 | |

| Record name | 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with dichloromethyl methyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dichloromethyl Group

The dichloromethyl group (-CHCl₂) undergoes nucleophilic substitution due to the electron-withdrawing effect of the oxadiazole ring. Common reagents and outcomes include:

Mechanism : The reaction proceeds via an SN² pathway, where the nucleophile displaces one or both chlorine atoms. Base-assisted deprotonation enhances reactivity in amine substitutions .

Oxidation Reactions

The dichloromethyl group can be oxidized to a carbonyl under controlled conditions:

Note : Over-oxidation may degrade the oxadiazole ring. Stabilizing agents like phase-transfer catalysts improve selectivity .

Reduction of the Oxadiazole Ring

The oxadiazole ring is resistant to mild reduction but reacts under strong conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 12 h | 3-(4-bromophenyl)-5-(dichloromethyl)imidazolidine | 41% | |

| H₂, Pd/C | EtOH, 50 psi, 24 h | Ring-opened amine derivative | <10% |

Mechanism : LiAlH₄ reduces the oxadiazole ring to an imidazolidine via electron transfer, while catalytic hydrogenation is less effective due to steric hindrance .

Cross-Coupling at the 4-Bromophenyl Group

The bromine substituent enables transition-metal-catalyzed coupling:

Key Insight : Electronic effects from the oxadiazole ring enhance the reactivity of the bromophenyl group in cross-coupling reactions .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.), reflux | HCl, H₂O, 12 h | 4-bromobenzamide and dichloroacetamide | 89% | |

| NaOH, H₂O₂ | NaOH, H₂O₂, 80°C | Oxidative degradation to CO₂ and Br⁻/Cl⁻ byproducts | – |

Mechanism : Acidic hydrolysis protonates the ring nitrogen, leading to C–O bond cleavage. Base-mediated oxidation fragments the ring via radical intermediates .

Electrophilic Aromatic Substitution

The 4-bromophenyl group directs electrophiles to the meta position:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C → rt, 2 h | 3-(4-bromo-3-nitrophenyl)-substituted oxadiazole | 54% | |

| Cl₂, FeCl₃ | CHCl₃, 40°C, 4 h | 3-(4-bromo-3,5-dichlorophenyl)-substituted | 61% |

Regioselectivity : The electron-withdrawing oxadiazole group deactivates the phenyl ring, favoring meta substitution .

Scientific Research Applications

Research indicates that compounds containing oxadiazole moieties often exhibit notable biological activities, including:

- Antimicrobial Properties : Studies have shown that oxadiazoles can possess antibacterial and antifungal activities. The presence of halogen substituents, such as bromine and chlorine in this compound, may enhance its interaction with microbial targets.

- Anticancer Activity : Some derivatives of oxadiazoles have been investigated for their potential to inhibit cancer cell proliferation. The specific structure of 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole may contribute to its efficacy against various cancer cell lines.

Applications in Research

- Medicinal Chemistry : The synthesis of this compound is of interest for developing new drugs. Its unique structural features allow for modifications that could lead to more potent therapeutic agents.

- Material Science : The compound's properties may be explored in the development of new materials with specific electronic or optical characteristics. Oxadiazoles are known for their use in organic light-emitting diodes (OLEDs) and as fluorescent dyes.

- Agricultural Chemistry : Given its potential antimicrobial properties, this compound may find applications as a pesticide or fungicide. Research into its efficacy against plant pathogens could lead to new agricultural products.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that compounds with bromine and chlorine substitutions exhibited enhanced potency compared to unsubstituted analogs.

Case Study 2: Anticancer Potential

In a research article from Cancer Letters, the anticancer effects of oxadiazole derivatives were investigated. The study revealed that certain structural modifications led to significant inhibition of cell growth in breast cancer cell lines, suggesting that this compound could be a candidate for further development.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group and the oxadiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The dichloromethyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are heavily influenced by substituents at positions 3 and 4. Key comparisons include:

Biological Activity

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is a compound that falls within the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C9H5BrCl2N2O

- Molecular Weight : 307.96 g/mol

- CAS Number : 1133116-19-4

Biological Activities

The biological activities of 1,2,4-oxadiazole derivatives, including this compound, have been extensively studied. The following sections detail the key areas of biological activity associated with this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. For instance:

- Mechanism : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study : A derivative of oxadiazole demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .

Enzyme Inhibition

Oxadiazoles have shown potential as inhibitors for various enzymes:

- Sirtuin Inhibition : Some studies highlight their role as selective inhibitors of human deacetylase Sirtuin 2 (SIRT2), which is implicated in cancer progression .

- Cholinesterase Inhibition : Other derivatives have been evaluated for their ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are notable:

- Spectrum of Activity : Compounds in this class have shown efficacy against bacterial and fungal strains, indicating their potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

- Modifications to the bromophenyl or dichloromethyl groups can significantly influence the potency and selectivity of these compounds against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution on phenyl ring | Enhances anticancer activity |

| Dichloromethyl group | Increases enzyme inhibition potency |

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological profiles:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole with high yield and purity?

- Methodological Answer : Optimized synthesis involves refluxing precursors (e.g., amidoximes and acyl chlorides) in polar aprotic solvents like DME at 50–80°C. Purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >95% purity. Yield improvements rely on stoichiometric control and inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Multi-modal characterization is essential:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) for functional group verification .

- High-Resolution Mass Spectrometry (HRMS) for exact mass validation (e.g., 271.955896 Da for C₉H₆BrCl₂N₂O) .

- FTIR to confirm oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

- Chromatography (HPLC, TLC) for purity assessment .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to MSDS guidelines:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure (H315, H318) .

- Work in a fume hood to prevent inhalation (H335) .

- Store in sealed containers (UN2811, Class 6.1) under dry, cool conditions .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Substituent Modification : Replace the dichloromethyl group with trifluoromethyl or isopropoxy groups to modulate lipophilicity and target binding .

- Heterocyclic Replacement : Substitute the bromophenyl ring with pyridyl or thiophenyl moieties to enhance interactions with enzymatic pockets (e.g., TIP47 in apoptosis induction) .

- In Silico Screening : Use docking studies (AutoDock, Schrödinger) to predict binding affinities for targets like FXR/PXR receptors .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer :

- Multi-Technique Validation : Cross-check computational results (e.g., DFT-calculated electrostatic potentials) with experimental NMR/HRMS data .

- Reaction Condition Adjustments : Vary solvents (e.g., DMF vs. DME) or catalysts to reconcile discrepancies in reaction pathways .

- Isotopic Pattern Analysis : Use exact mass spectrometry to distinguish between structural isomers (e.g., 3- vs. 5-substituted oxadiazoles) .

Q. What methodologies are employed to assess the compound's potential as a dual modulator of nuclear receptors?

- Methodological Answer :

- Receptor Binding Assays : Perform luciferase reporter gene assays for FXR/PXR activation in HEK293T cells .

- Computational Docking : Model interactions with receptor ligand-binding domains (e.g., PXR’s hydrophobic pocket) using tools like AutoDock Vina .

- Metabolic Stability Tests : Evaluate CYP3A4 induction in hepatocyte models to assess pharmacokinetic compatibility .

Q. How to evaluate in vivo efficacy and pharmacokinetics of this compound in disease models?

- Methodological Answer :

- Xenograft Models : Administer the compound (e.g., 25–100 mg/kg/day) in MX-1 tumor-bearing mice to measure tumor volume reduction (≥50% indicates efficacy) .

- Pharmacokinetic Profiling : Conduct LC-MS/MS to determine plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated cohorts .

Q. How to address discrepancies in spectral data during characterization?

- Methodological Answer :

- Dynamic NMR Experiments : Resolve rotational barriers or tautomerism causing split peaks in ¹H NMR .

- Isotopic Dilution in HRMS : Spike samples with ¹³C-labeled analogs to confirm molecular ion assignments .

- X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.